4-[4-(4-methylphenoxy)piperidine-1-carbonyl]-6-propan-2-yl-1H-pyridin-2-one
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Overview
Description
4-[4-(4-methylphenoxy)piperidine-1-carbonyl]-6-propan-2-yl-1H-pyridin-2-one is a complex organic compound that belongs to the class of piperidine derivatives These compounds are known for their diverse pharmacological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(4-methylphenoxy)piperidine-1-carbonyl]-6-propan-2-yl-1H-pyridin-2-one typically involves multiple steps, including the formation of the piperidine ring, the introduction of the methylphenoxy group, and the construction of the pyridinone moiety. One common synthetic route involves the following steps:
Formation of Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors such as 1,5-diaminopentane.
Introduction of Methylphenoxy Group: The methylphenoxy group can be introduced via nucleophilic substitution reactions using 4-methylphenol and suitable leaving groups.
Construction of Pyridinone Moiety: The pyridinone moiety can be constructed through condensation reactions involving appropriate aldehydes or ketones.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalytic systems, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
4-[4-(4-methylphenoxy)piperidine-1-carbonyl]-6-propan-2-yl-1H-pyridin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride can be employed to reduce specific functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to modify the methylphenoxy or piperidine moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenated reagents, nucleophiles like amines or thiols, and electrophiles such as alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
4-[4-(4-methylphenoxy)piperidine-1-carbonyl]-6-propan-2-yl-1H-pyridin-2-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents targeting specific diseases.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-[4-(4-methylphenoxy)piperidine-1-carbonyl]-6-propan-2-yl-1H-pyridin-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-(4-methylphenoxy)piperidine: A simpler analog with similar structural features but lacking the pyridinone moiety.
4-(4-methoxypyridin-2-yl)amino]piperidin-1-yl}carbonyl)benzonitrile: Another piperidine derivative with different substituents and potential biological activities.
Uniqueness
4-[4-(4-methylphenoxy)piperidine-1-carbonyl]-6-propan-2-yl-1H-pyridin-2-one is unique due to its combination of a piperidine ring, a pyridinone moiety, and a methylphenoxy group
Properties
IUPAC Name |
4-[4-(4-methylphenoxy)piperidine-1-carbonyl]-6-propan-2-yl-1H-pyridin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O3/c1-14(2)19-12-16(13-20(24)22-19)21(25)23-10-8-18(9-11-23)26-17-6-4-15(3)5-7-17/h4-7,12-14,18H,8-11H2,1-3H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFQJBJGBHBLNJS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC2CCN(CC2)C(=O)C3=CC(=O)NC(=C3)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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